4-Chloro-6-isopropylthieno[2,3-d]pyrimidine
Overview
Description
Preparation Methods
The synthesis of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine involves several steps. One common method includes the condensation reaction of a compound with a methylene reagent under the action of a catalyst, followed by addition condensation cyclization and elimination reactions . Another approach uses microwave techniques to introduce chlorine atoms at specific positions on the pyrimidine ring . These methods are designed to be efficient, with high yield and selectivity, and minimal side reactions.
Chemical Reactions Analysis
4-Chloro-6-isopropylthieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
4-Chloro-6-isopropylthieno[2,3-d]pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology and Medicine: This compound has been studied for its potential anticancer properties, showing activity against various cancer cell lines.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the Bcl2 anti-apoptotic protein, leading to the up-regulation of pro-apoptotic genes and down-regulation of anti-apoptotic genes . This interaction induces apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
4-Chloro-6-isopropylthieno[2,3-d]pyrimidine can be compared with other similar compounds such as:
- 4-Chloro-5-iodothieno[2,3-d]pyrimidine
- 2,4-Dichloro-6-methylthieno[2,3-d]pyrimidine
- 2,4-Dichloro-5-methylthieno[2,3-d]pyrimidine
These compounds share a similar thieno[2,3-d]pyrimidine core but differ in their substituents, which can significantly affect their chemical properties and biological activities.
Properties
IUPAC Name |
4-chloro-6-propan-2-ylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2S/c1-5(2)7-3-6-8(10)11-4-12-9(6)13-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXIDKJKRREVOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373979 | |
Record name | 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439692-52-1 | |
Record name | 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439692-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6-isopropylthieno[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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